molecular formula C8H16O6 B160367 Ethyl beta-D-fructofuranoside CAS No. 1820-84-4

Ethyl beta-D-fructofuranoside

Cat. No.: B160367
CAS No.: 1820-84-4
M. Wt: 208.21 g/mol
InChI Key: KQQFKZUGBOQKLW-OOJXKGFFSA-N
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Mechanism of Action

Target of Action

Ethyl beta-D-fructofuranoside is a type of organic compound that is used in biochemical experiments and research . The primary targets of this compound are organic acceptors such as aliphatic and aromatic alcohols, alkaloids, xanthonoids, and flavonoids . These targets are functionalized by the enzymatic fructosylation of this compound .

Mode of Action

This is achieved through the enzymatic fructosylation of organic acceptors . The enzymes used for this process belong to the glycoside hydrolase (GH) families 32 and 68, which use sucrose as a donor substrate . The reaction is catalyzed by the β-fructosidase produced by C. fusiformis W1 in the periplasmic space .

Biochemical Pathways

The biochemical pathways affected by this compound involve the fructosylation of organic compounds . This process leads to the production of new glycoconjugates that have improved physical-chemical and bioactive properties like solubility, stability, bioavailability, and bioactivity .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by its solubility in water and many organic solvents, such as methanol and ethanol . This property impacts its bioavailability, making it readily absorbable in the body. Long-term excessive intake may lead to weight gain and increased blood sugar .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its anti-tumor cells migration effects . By interacting with its targets, this compound can produce new molecules with improved bioactive properties, potentially enhancing their therapeutic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the enzymatic reactions catalyzed by this compound can usually be performed in water, consuming less energy and generating less waste . Exposure to fire sources and high-temperature environments should be avoided, as well as contact with oxidizing agents .

Biochemical Analysis

Biochemical Properties

Ethyl Beta-D-Fructofuranoside plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to play bidirectional regulatory roles in immunity and anti-inflammation through the regulation of nuclear factor-κB (NF-κB) signaling pathways .

Cellular Effects

This compound has effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .

Chemical Reactions Analysis

Ethyl beta-D-fructofuranoside undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl beta-D-fructofuranoside is unique due to its specific structure and properties. Similar compounds include:

Properties

IUPAC Name

(2R,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQFKZUGBOQKLW-OOJXKGFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C(C(C(O1)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl beta-D-fructofuranoside
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Ethyl beta-D-fructofuranoside
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Ethyl beta-D-fructofuranoside
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Reactant of Route 6
Ethyl beta-D-fructofuranoside
Customer
Q & A

Q1: What is the significance of using Hansenula polymorpha in the production of Ethyl Beta-D-Fructofuranoside?

A1: The paper "Use of the yeast Hansenula polymorpha (Pichia angusta) to remove contaminating sugars from this compound produced during sucrose ethanolysis catalysed by invertase" [] focuses on a specific challenge in this compound production. The synthesis process, involving sucrose ethanolysis catalyzed by invertase, results in a mixture containing unwanted sugars alongside the desired this compound. This paper investigates the use of the yeast Hansenula polymorpha (also known as Pichia angusta) to selectively consume these contaminating sugars, offering a potential purification method. This approach highlights the importance of finding efficient and cost-effective ways to isolate and purify this compound from complex reaction mixtures.

Q2: Is there any information available regarding the production of this compound from sources other than sucrose?

A2: Yes, the paper "this compound FROM WHEAT GERM" [] explores an alternative approach for producing this compound. This research focuses on utilizing wheat germ as a starting material, suggesting the presence of enzymes or pathways within wheat germ capable of synthesizing this compound. This finding opens up avenues for investigating diverse biological sources and enzymatic processes for this compound production.

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